3-[(3-Aminopiperidin-1-yl)methyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-aminopiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-4-2-6-14(9-11)8-10-3-1-5-12(15)7-10/h1,3,5,7,11,15H,2,4,6,8-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFLDIVZDXWOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Aminopiperidin 1 Yl Methyl Phenol and Analogues
Established Synthetic Routes to Piperidine-Substituted Phenolic Compounds
Traditional methods for synthesizing piperidine-substituted phenolic compounds primarily rely on well-understood organic reactions such as reductive amination and the Mannich reaction. These routes are valued for their reliability and the accessibility of starting materials.
The final coupling step to form the target molecule or its analogues often involves the formation of a C-N bond between the piperidine (B6355638) nitrogen and the benzylic carbon.
Reductive Amination: This is a highly versatile and common two-step, one-pot process. It begins with the reaction of an amine (e.g., 3-aminopiperidine) with a carbonyl compound (e.g., 3-hydroxybenzaldehyde) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired amine. pearson.commasterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction, particularly its selectivity.
| Reagent | Typical Conditions | Advantages & Disadvantages |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol or THF, often with catalytic acetic acid. researchgate.net | Adv: Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.comDisadv: Highly toxic cyanide byproduct. lookchem.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM) or dichloroethane (DCE). | Adv: Milder, non-toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.comnih.govDisadv: Moisture sensitive. |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni catalyst. | Adv: "Clean" reaction with water as the only byproduct. Disadv: Requires specialized high-pressure equipment; catalyst may be pyrophoric. nih.gov |
| Borane Complexes (e.g., Borane-pyridine) | Various organic solvents. | Adv: Can be used for a range of reductive aminations. Disadv: Requires careful handling. |
Mannich Reaction: This one-pot reaction combines a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine (such as piperidine), and a compound with an acidic proton (like a phenol). arkat-usa.org For the synthesis of piperidinyl methyl phenols, this method offers an atom-economical route, often performed under solvent-free conditions or with infrared irradiation to accelerate the reaction. arkat-usa.orgresearchgate.net
The primary stereochemical challenge in synthesizing 3-[(3-Aminopiperidin-1-yl)methyl]phenol lies in controlling the chirality at the C3 position of the piperidine ring. Several strategies are employed to obtain the enantiomerically pure 3-aminopiperidine precursor.
Classical Resolution: This method involves separating a racemic mixture of 3-aminopiperidine or a protected derivative. The racemic amine is treated with a chiral resolving agent, such as an enantiomerically pure acid (e.g., D-tartaric acid, N-tosyl-(S)-phenylalanine, or cyclic phosphoric acids), to form two diastereomeric salts. researchgate.net These salts exhibit different solubilities in a given solvent, allowing one diastereomer to be selectively crystallized and separated. researchgate.netgoogle.com
Asymmetric Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Transaminase enzymes can be used to convert a prochiral ketone, such as N-Boc-3-piperidone, into a chiral amine with high optical purity. scispace.com This approach benefits from mild reaction conditions and high enantioselectivity. scispace.com
Synthesis from Chiral Pool: Another effective strategy is to start from readily available, enantiopure natural products. For instance, the chiral aminopiperidine ring can be constructed from amino acids like D-lysine. researchgate.net This involves a series of chemical transformations, including cyclization and functional group manipulations, that transfer the chirality of the starting material to the final product.
Development of Novel Synthetic Approaches and Methodological Innovations
Recent research has focused on developing more efficient, selective, and sustainable methods for synthesizing chiral piperidines and their derivatives.
Enzyme Cascades: Multi-enzyme, one-pot cascade reactions have been designed to produce protected 3-aminopiperidine derivatives. For example, a cascade using a galactose oxidase (GOase) and an imine reductase (IRED) can convert amino alcohols derived from natural amino acids into enantiopure cyclic amines. rsc.orgrsc.orgresearchgate.net This streamlined approach avoids the isolation of unstable intermediates and can prevent racemization, leading to products with high enantiopurity. rsc.org
Advanced Catalytic Systems:
Transition Metal Catalysis: Modern organic synthesis heavily relies on transition metal catalysts. Palladium-catalyzed reactions, for instance, enable Wacker-type aerobic oxidative cyclizations to form various nitrogen heterocycles, including piperidines. organic-chemistry.org Chiral phosphine (B1218219) ligands can be used in combination with metals like rhodium or iridium for the asymmetric hydrogenation of pyridine (B92270) derivatives to yield chiral piperidines. nih.gov
Manganese-Catalyzed C-H Oxidation: A novel method for accessing chiral piperidines involves the enantioselective desymmetrization of prochiral piperidines through manganese-catalyzed C-H bond oxidation. chemrxiv.org This strategy can create versatile chiral N,O-acetal products that can be further transformed into a range of substituted piperidines with excellent enantioselectivity. chemrxiv.org
Continuous Flow Synthesis: Flow chemistry provides significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, and easier scalability. A continuous flow protocol for the synthesis of α-chiral piperidines has been developed using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, affording products with high diastereoselectivity in very short reaction times. organic-chemistry.org
Advanced Characterization Techniques for Synthetic Products within Academic Research
The unambiguous characterization of synthetic products is crucial to confirm their identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure. They provide information about the connectivity of atoms, the chemical environment of protons and carbons, and the relative stereochemistry of substituents on the piperidine ring. acs.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition and molecular formula. acs.org
Chiral Chromatography: To determine the enantiomeric purity (enantiomeric excess, or ee) of chiral products like (R)- or (S)-3-aminopiperidine, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is essential. nih.govchemrxiv.org These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
X-ray Crystallography: When a suitable single crystal of the compound or a salt can be obtained, X-ray crystallography provides definitive proof of its three-dimensional structure, including its absolute configuration. rsc.org
| Technique | Purpose | Information Obtained |
| ¹H and ¹³C NMR | Structural Elucidation | Connectivity, chemical environment, relative stereochemistry. |
| HRMS | Molecular Formula Confirmation | Exact mass and elemental composition. |
| Chiral HPLC/SFC | Enantiopurity Determination | Enantiomeric excess (% ee), separation of enantiomers. |
| X-ray Crystallography | Absolute Structure Determination | 3D atomic arrangement, absolute configuration. |
Preclinical Pharmacological Investigations of 3 3 Aminopiperidin 1 Yl Methyl Phenol Derivatives
Exploration of Biological Activities and Therapeutic Potential
The unique structure of aminopiperidine-phenol derivatives, featuring a phenol (B47542) group and a piperidine (B6355638) ring, has prompted investigations into their biological activities. Research has primarily centered on two key areas: oncology, exploring their ability to combat cancer cells, and neuroscience, examining their potential to interact with targets within the central nervous system.
Oncology Research: Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines
Derivatives containing the piperidine moiety have demonstrated significant potential as anticancer agents in preclinical studies. nih.govresearchgate.net These compounds have been shown to inhibit the growth of various cancer cell lines and trigger programmed cell death through multiple molecular pathways. nih.govnih.gov
A key focus of oncology research is the ability of new chemical entities to halt the uncontrolled proliferation of cancer cells. One mechanism by which this is achieved is through the arrest of the cell cycle, a series of events that leads to cell division. Studies on various piperidine and piperazine (B1678402) derivatives have shown that they can effectively induce cell cycle arrest in cancer cells. researchgate.netnih.gov
For instance, one investigation into a novel dispiropiperazine derivative, SPOPP-3, found that it exhibited potent anti-proliferative activity against a panel of 18 different human cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.63 to 13 µM. nih.gov Further analysis revealed that this compound arrests the cell cycle at the G2/M phase, a critical checkpoint before cell division. nih.gov Other studies on amidinopiperidine-based compounds have also reported cell cycle arrest in the S-phase. researchgate.netnih.gov This disruption of the normal cell cycle prevents cancer cells from dividing and propagating.
Table 1: Effect of Piperidine/Piperazine Derivatives on Cancer Cell Cycle Progression
| Compound Class | Cancer Cell Line | Observed Effect | Cell Cycle Phase Arrest | Reference |
|---|---|---|---|---|
| Dispiropiperazine Derivative (SPOPP-3) | SW480 (Colon Cancer) & others | Anti-proliferative activity | G2/M Phase | nih.gov |
| Amidinopiperidine Derivatives | Candida auris | Induction of cell cycle arrest | S-Phase | researchgate.net |
| Amidinopiperidine-4-carboxylic acid 4-tert-butylphenyl ester | HeLa Cells | Suppression of DNA synthesis | G1/S Boundary | nih.gov |
Beyond halting proliferation, an effective anticancer agent should ideally eliminate cancer cells. Apoptosis, or programmed cell death, is a natural and controlled process that the body uses to remove damaged or unwanted cells. Many piperidine-containing compounds have been found to induce apoptosis in cancer cells through various signaling pathways. nih.govnih.gov
The mechanisms often involve the activation of caspases, a family of protease enzymes that play an essential role in initiating and executing apoptosis. nih.govresearchgate.net Research has shown that certain piperidine derivatives can trigger the intrinsic apoptotic pathway, which is initiated from within the cell, often in response to stress. This pathway involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. nih.gov
Furthermore, the regulation of the Bcl-2 family of proteins is crucial. A high ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) promotes cell death. nih.gov Studies have demonstrated that piperidine derivatives can modulate this ratio in favor of apoptosis. nih.gov For example, a novel piperazine derivative was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT pathway. e-century.us Similarly, other piperidine compounds have been identified as inhibitors of tubulin polymerization, leading to apoptosis in prostate cancer cells. nih.gov
Table 2: Apoptosis Induction by Piperidine Derivatives in Cancer Cells
| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Key Proteins/Pathways Involved | Reference |
|---|---|---|---|---|
| Piperine (B192125) (Piperidine Alkaloid) | Lung (A549), Ovarian (A2780), Leukemia (HL60) | p53-mediated apoptosis, disruption of mitochondrial membrane potential | Caspase-3, Caspase-9, Bax, Bcl-2 | nih.gov |
| Novel Piperazine Derivative (C505) | Leukemia (K562) & others | Inhibition of multiple cancer signaling pathways | PI3K/AKT, Src family kinases, Cleaved Caspase-3, Cleaved PARP | e-century.us |
| Novel Piperidine Derivative (17a) | Prostate (PC3) | Inhibition of tubulin polymerization | Colchicine binding site | nih.gov |
| Amidinopiperidine-based compounds | Burkitt's lymphoma | Selective cytotoxicity via disruption of NFκB | Proteasome trypsin-like activity | researchgate.net |
Autophagy is a cellular recycling process where the cell degrades and recycles its own components. In cancer, autophagy can have a dual role: it can promote cell survival under stress (e.g., during chemotherapy) or it can lead to a form of cell death known as autophagic cell death. nih.govmdpi.com The modulation of autophagy is therefore a significant area of interest in cancer therapy. mdpi.com
Research into piperine, a naturally occurring piperidine alkaloid, has shown that it can induce autophagy in cancer cells. researchgate.netmdpi.com This process is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival. researchgate.netmdpi.com By inhibiting this pathway, piperine can trigger the formation of autophagosomes, the key structures involved in the autophagic process. researchgate.net Studies have demonstrated that piperine treatment increases the expression of autophagy markers like Beclin-1 and LC3-II in human oral cancer cells. mdpi.com In some contexts, this induction of autophagy can work in concert with apoptosis to enhance cancer cell killing. mdpi.com While direct studies on 3-[(3-Aminopiperidin-1-yl)methyl]phenol derivatives are limited, the findings with related piperidine compounds suggest that modulation of autophagy is a plausible mechanism of action that warrants investigation for this class of molecules.
Neuroscience Applications: Central Nervous System Penetration and Receptor Modulation
For a compound to be effective in treating neurological disorders, it must typically be able to cross from the bloodstream into the brain. This passage is restricted by a highly selective barrier known as the blood-brain barrier (BBB). nih.gov The structural features of this compound derivatives, including a phenol group and a piperidine ring, suggest they may possess physicochemical properties conducive to CNS penetration. nih.govresearchgate.net
The blood-brain barrier is a complex structure formed by endothelial cells, astrocytes, and pericytes that protects the central nervous system from harmful substances. nih.govmdpi.com For a drug to be successful in treating CNS diseases, it must overcome this barrier. mdpi.com The ability of a molecule to cross the BBB is influenced by several factors, including its size, lipophilicity (fat-solubility), and its interaction with various transport systems embedded in the barrier. nih.govmdpi.com
Table 3: Key Factors Influencing Blood-Brain Barrier (BBB) Permeability of Small Molecules
| Physicochemical Property | Favorable Characteristic for BBB Penetration | Rationale |
|---|---|---|
| Molecular Weight | Typically < 400-500 Da | Smaller molecules can more easily pass through the tight junctions of the BBB. mdpi.com |
| Lipophilicity (LogP/LogD) | Optimal range (typically LogP 1-3) | Increased lipid solubility facilitates diffusion across the lipid membranes of endothelial cells. mdpi.com |
| Polar Surface Area (PSA) | Generally < 60-90 Ų | Lower PSA reduces the number of hydrogen bonds that must be broken to cross the lipid barrier. |
| Hydrogen Bond Donors/Acceptors | Low number | Fewer hydrogen bonds increase lipid solubility and reduce interaction with water. |
| Interaction with Efflux Transporters | Poor substrate for transporters like P-glycoprotein (P-gp) | Efflux transporters actively pump compounds back out of the brain, reducing CNS concentration. nih.gov |
Studies on Ion Channel Modulation (e.g., Potassium Channels)
While direct studies on this compound's effect on potassium channels are not extensively documented, research on related aminopiperidine and nicotinamide (B372718) derivatives provides insights into their potential as potassium channel modulators. For instance, a series of novel amino-nicotinamide derivatives have been identified as modulators of KCNQ2/3 potassium channels, which are implicated in conditions such as pain, epilepsy, and anxiety. nih.gov The potency of these compounds was evaluated in a fluorescence assay using human CHO-K-1 cells expressing KCNQ2/3 channels. nih.gov This suggests that the aminopiperidine moiety, a key structural feature of the compound , could be a pharmacophore for potassium channel activity. Further investigation is required to determine if this compound itself or its close derivatives exhibit similar modulatory effects on potassium channels.
Influence on Neurological Pathways and Conduction
The influence of aminopiperidine derivatives on neurological pathways has been an area of active investigation, with studies pointing towards a range of effects from neuromuscular blockade to cognition enhancement. For example, certain piperidine derivatives have been shown to block neuromuscular transmission by acting postsynaptically and reducing the sensitivity of the end-plate membrane to acetylcholine (B1216132). nih.gov This action is distinct from binding to the acetylcholine receptor itself, suggesting an interference with the coupling mechanism between receptor binding and ionic conductance. nih.gov
In contrast, other 4-aminopiperidine (B84694) analogues have demonstrated potent cognition-enhancing activity in preclinical models. nih.govdoi.org One such compound was found to be active at a low dose (0.01 mg/kg, ip) in a mouse passive avoidance test, indicating its potential for treating cognitive deficits associated with neurodegenerative diseases. nih.gov Furthermore, some novel piperidine derivatives have exhibited antidepressant-like effects in animal models, with evidence suggesting the involvement of both monoaminergic and opioidergic systems. researchgate.net These findings highlight the diverse neuropharmacological profiles of aminopiperidine-containing compounds and suggest that derivatives of this compound could potentially influence various neurological pathways.
Endocrine System Interactions: Ligand Binding to Nuclear Receptors (e.g., Estrogen Receptor Alpha)
The phenolic group present in this compound is a key structural feature that suggests potential interaction with nuclear receptors, particularly the estrogen receptor alpha (ERα). The binding of phenolic compounds to ERα is a well-established area of research, with the phenolic hydroxyl group playing a crucial role in interacting with key amino acid residues (Arg394 and Glu353) and a bound water molecule within the receptor's ligand-binding domain. marquette.edu
Quantitative structure-activity relationship (QSAR) studies on a variety of phenolic chemicals have shown that molecular volume and the energy of the highest occupied molecular orbital (HOMO) are significant predictors of ER binding affinity. nih.gov Specifically, compounds with a larger molecular volume and higher HOMO energy tend to exhibit stronger binding. nih.gov Research on phenolic thieno[2,3-d]pyrimidines and bisphenol A analogs further underscores the importance of the phenolic moiety for ERα binding and activation or antagonism. chemrxiv.orgnih.gov While the meta-position of the aminopiperidinomethyl group relative to the hydroxyl group in this compound would influence its specific binding orientation and affinity, the presence of the phenol strongly indicates a potential for interaction with ERα.
Table 1: Factors Influencing Estrogen Receptor α Binding of Phenolic Compounds
| Factor | Influence on Binding Affinity | Reference |
| Phenolic Hydroxyl Group | Essential for hydrogen bonding with Arg394/Glu353 and a bound water molecule. | marquette.edu |
| Molecular Volume | Larger volume is generally associated with increased binding affinity. | nih.gov |
| HOMO Energy | Higher HOMO energy correlates with stronger binding. | nih.gov |
| Substituent Position | The position of other functional groups relative to the phenol can significantly alter binding affinity and agonist/antagonist activity. | chemrxiv.org |
Enzyme Inhibition Profiles:
Aminopiperidine-containing compounds have been extensively investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-4), a key enzyme in glucose homeostasis. nih.gov The aminopiperidine moiety often serves as a key pharmacophore that interacts with the S1 subsite of the DPP-4 active site. nih.gov The selectivity of DPP-4 inhibitors is a critical consideration, as inhibition of related enzymes like DPP-8 and DPP-9 has been associated with potential adverse effects in preclinical studies. nih.govresearchgate.net
Kinetic studies of various DPP-4 inhibitors reveal different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. frontiersin.org For instance, studies on flavonoid-based DPP-4 inhibitors have demonstrated these different kinetic profiles. frontiersin.org While specific kinetic data for this compound is not available, research on other aminopiperidine derivatives suggests they are likely to be competitive inhibitors. The selectivity profile of any potential DPP-4 inhibitor is crucial, and it is generally desirable to have high selectivity for DPP-4 over other dipeptidyl peptidases. nih.gov
Table 2: General Inhibition Characteristics of Aminopiperidine-based DPP-4 Inhibitors
| Characteristic | Description | Reference |
| Mechanism of Action | Typically act as competitive inhibitors, binding to the active site of the DPP-4 enzyme. | nih.gov |
| Key Structural Feature | The aminopiperidine moiety often interacts with the S1 pocket of the enzyme. | nih.gov |
| Selectivity | High selectivity for DPP-4 over DPP-8 and DPP-9 is a key goal to avoid potential off-target effects. | nih.govresearchgate.net |
| Inhibition Kinetics | Can vary, but competitive inhibition is common for this class of compounds. | frontiersin.org |
Derivatives of 3-aminopiperidine have been identified as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes). nih.gov In a study investigating various peptide analogues, it was discovered that while the peptides themselves were inactive, several analogues containing a 3-aminopiperidine moiety effectively inhibited IdeS. nih.gov
Table 3: Selectivity Profile of 3-Aminopiperidine-Based IdeS Inhibitors
| Compound Type | IdeS Inhibition | SpeB Inhibition | Papain Inhibition | Reference |
| Small Analogues (e.g., (S)-pipG, (R)-LpipG) | Potent | None | Minimal | nih.gov |
| Large Analogues (e.g., (R)-pipGP, (S)-LpipGP) | Active | None | More Potent than IdeS | nih.gov |
While direct evidence for the inhibition of Matrix Metalloproteinases (MMPs) and Human Neutrophil Elastase (HNE) by this compound is not available, the potential for such activity can be inferred from studies on related compounds. Both MMPs and HNE are serine proteases involved in tissue remodeling and inflammation, and their inhibition is a therapeutic target for various diseases. nih.govmdpi.comfrontiersin.org
Research has identified various small molecule inhibitors of HNE, some of which are non-peptidic and orally active. researchgate.net The development of selective inhibitors is a key challenge due to the structural similarities among serine proteases. nih.gov For MMPs, inhibitors have been investigated for their therapeutic potential in inflammatory and vascular diseases. nih.gov Given the diverse biological activities of aminopiperidine derivatives, it is plausible that compounds like this compound could exhibit inhibitory effects on these enzymes, although this would require specific experimental validation.
Tyrosinase Inhibition Mechanisms
Derivatives of this compound, which contain a core phenolic structure, are investigated for their potential as tyrosinase inhibitors. Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin (B1238610). mdpi.comnih.gov The inhibition of this enzyme is a primary strategy for managing hyperpigmentation. mdpi.com Phenolic compounds can inhibit tyrosinase through several mechanisms, primarily related to their interaction with the enzyme's active site.
One principal mechanism involves the chelation of copper ions within the tyrosinase active site. The 3-hydroxy-4-keto moiety present in some flavonols, for example, is critical for copper chelation. nih.gov By binding to these copper ions, the inhibitors block the enzyme's catalytic activity. Another mechanism is through structural mimicry, where the phenolic inhibitor resembles the natural substrate of tyrosinase, such as L-tyrosine. mdpi.com This allows the compound to bind to the active site, acting as a competitive inhibitor. researchgate.net
The mode of inhibition can vary. Competitive inhibitors bind to the free enzyme, preventing the substrate from binding. mdpi.comresearchgate.net In contrast, uncompetitive inhibitors bind only to the enzyme-substrate complex, while mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Some phenolic compounds, like oxyresveratrol, have been shown to act as non-competitive inhibitors, binding to a site other than the active site to inactivate the enzyme. nih.gov Certain inhibitors can also act as suicide substrates; these are catalyzed by tyrosinase and form a covalent bond with the enzyme, leading to its irreversible inactivation. nih.govnih.gov The inhibitory strength is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com
Other Relevant Enzymatic Targets and Associated Signaling Pathways (e.g., HHAT, PI3K)
Beyond tyrosinase, derivatives containing piperidine and phenol motifs are explored for their activity against other enzymatic targets critical in disease pathways, such as Hedgehog acyltransferase (HHAT) and phosphoinositide 3-kinase (PI3K).
Hedgehog Acyltransferase (HHAT): HHAT is a membrane-bound O-acyltransferase responsible for the N-terminal palmitoylation of Hedgehog (Hh) signaling proteins. nih.gov This modification is essential for the function of the Hh pathway, which is involved in embryonic development and can be aberrantly activated in various cancers. nih.gov Inhibition of HHAT presents a promising therapeutic strategy to block Hh signaling in cancer cells. nih.gov Structure-activity relationship (SAR) studies of HHAT inhibitors, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) analogs, have identified key structural features for potent inhibition. These include a central amide linkage, a secondary amine, and a specific stereochemistry ((R)-configuration) at the 4-position of the core structure. nih.gov Potent analogs with sub-micromolar IC50 values against purified HHAT have been shown to inhibit Sonic Hedgehog (SHH) palmitoylation in cellular assays, thereby suppressing the downstream signaling pathway. nih.gov
Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. Phenolic compounds have been investigated as PI3K inhibitors. However, the phenol moiety can be metabolically unstable due to rapid glucuronidation. nih.gov In the optimization of a dihydropyrrolopyrimidine-based PI3K inhibitor, the phenol group was identified as a site of metabolic liability. nih.gov To overcome this, aminopyrimidine was identified as a suitable bioisostere for the phenol group based on SAR information and docking simulations. nih.gov X-ray crystallography confirmed that aminopyrimidine derivatives could replicate the necessary hydrogen bonding patterns, and optimized compounds demonstrated potent tumor growth inhibition in a KPL-4 breast cancer xenograft model. nih.gov
Opioid Receptor Modulation: Delta-Opioid Receptor Agonist Activity and Functional Selectivity
Derivatives of this compound, particularly phenolic diaryl amino piperidines, have been investigated as modulators of opioid receptors. nih.gov These receptors, which include the mu (μ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs) involved in pain perception. unipd.itmdpi.com
Delta-Opioid Receptor Agonist Activity: Research into a series of phenolic diaryl amino piperidine compounds has established their role as potent delta-opioid receptor (DOR) agonists. nih.gov The phenol functional group and the substitution on the piperidine nitrogen were found to be critical for potent agonist activity and for selectivity against the mu- and kappa-opioid receptors. nih.gov Certain analogs demonstrated improved agonist potency and selectivity compared to the standard non-peptidic delta agonist SNC-80. nih.gov The development of potent and selective DOR agonists is a promising avenue for novel pain relief mechanisms. nih.gov
Functional Selectivity: A key concept in modern pharmacology is functional selectivity, or biased agonism. elifesciences.org This describes the ability of a ligand to preferentially activate specific downstream signaling pathways upon binding to a receptor. elifesciences.org For opioid receptors, agonists can trigger G protein-mediated signaling, which is associated with analgesia, or they can promote the recruitment of β-arrestin, a pathway linked to adverse effects like respiratory depression and tolerance. unipd.itnih.gov The goal is to design ligands that are biased towards G protein signaling and away from β-arrestin recruitment. elifesciences.org This approach could lead to the development of safer analgesics with reduced side effect profiles. unipd.itelifesciences.org Structure-based design using crystal structures of opioid receptors has enabled the rational design of novel agonists with reduced β-arrestin signaling. elifesciences.org
In Vitro and In Vivo Pharmacodynamics
Elucidation of Molecular Targets and Pathway Engagement Biomarkers
The identification of molecular targets for novel compounds and the confirmation of their engagement in a biological system are foundational steps in preclinical development. For derivatives of this compound, various in vitro techniques are employed.
To determine affinity and selectivity for opioid receptors, radioligand binding assays are commonly used. unipd.it These assays utilize membranes from cells expressing recombinant human opioid receptors and specific radioligands, such as [3H]DAMGO for the mu-receptor and [3H]deltorphin-2 for the delta-receptor, to measure the binding affinity of test compounds. unipd.it Functional activity at these receptors can be assessed using assays like the [35S]GTPγS binding assay, which measures G protein activation upon agonist stimulation. nih.gov
For enzymatic targets like HHAT, target elucidation involves enzymatic assays with the purified protein to determine inhibitory potency (IC50). nih.gov Confirmation of pathway engagement in a cellular context is then achieved by measuring a downstream biomarker. For HHAT inhibitors, a key biomarker is the level of Sonic Hedgehog (SHH) palmitoylation, which can be measured in cells to confirm that the inhibitor is effectively blocking the enzyme's function within its native environment and suppressing the signaling pathway. nih.gov
Cellular Mechanism of Action Elucidation
Following target identification, the cellular mechanism of action is investigated to understand how a compound's interaction with its target translates into a cellular response.
In the context of HHAT inhibition, potent compounds are profiled in cellular assays to confirm they can penetrate cells and inhibit their target. The ultimate validation of their mechanism is the observed suppression of the Hedgehog signaling pathway in treated cells. nih.gov For tyrosinase inhibitors, the cellular mechanism is often elucidated by treating melanoma cell lines with the compound and measuring the subsequent reduction in melanin biosynthesis. nih.gov This confirms that the enzymatic inhibition observed in vitro translates to a functional effect in a relevant cell type. Some compounds may exert their effects through a dual mechanism, by not only inhibiting tyrosinase activity directly but also by reducing the expression of the tyrosinase gene. nih.gov
For opioid receptor agonists, cellular mechanism studies involve measuring the downstream consequences of G protein activation. This can include assays that quantify the inhibition of adenylyl cyclase activity, leading to reduced cyclic AMP (cAMP) levels, or electrophysiological measurements of Kir3 channel activation. nih.gov To assess functional selectivity, researchers compare the potency and efficacy of a compound for G protein activation versus its ability to recruit β-arrestin, often using specialized assays like the Tango β-arrestin recruitment assay. unc.edu
Efficacy Evaluation in Preclinical Disease Models
The therapeutic potential of drug candidates is ultimately evaluated in in vivo preclinical disease models. These studies are crucial for demonstrating efficacy and establishing a rationale for clinical development.
For compounds targeting cancer-related pathways like PI3K, efficacy is often evaluated in xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. nih.gov The efficacy of a PI3K inhibitor, for instance, was demonstrated by its ability to produce strong tumor growth inhibition in a KPL-4 breast cancer xenograft model following administration to the mice. nih.gov
For delta-opioid receptor agonists, preclinical efficacy is assessed in rodent models of pain. The anti-nociceptive activity of a lead analog from a series of phenolic diaryl amino piperidines was demonstrated in two different rodent models, highlighting the potential of these compounds to provide a novel mechanism for pain relief. nih.gov These in vivo studies provide critical evidence that the molecular and cellular activities of the compounds translate into a desired physiological effect in a living organism.
Preclinical Efficacy of Structurally Related Compounds
| Compound Class | Target/Pathway | Preclinical Model | Key Finding | Citation |
|---|---|---|---|---|
| Aminopyrimidine Derivative | PI3K | KPL-4 Breast Cancer Xenograft | Strong tumor growth inhibition | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| SNC-80 |
| Oxyresveratrol |
| L-tyrosine |
| [3H]DAMGO |
In Vitro Metabolic Stability and Initial Pharmacokinetic Assessment
In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for the phase I metabolism of many drugs. nih.govacs.org The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life (t½). researchgate.net Compounds with high metabolic stability in vitro are generally expected to exhibit lower clearance and a longer half-life in vivo, which can be advantageous for maintaining therapeutic concentrations.
For aminopiperidine-containing compounds, several metabolic pathways are known to be significant. nih.govresearchgate.net N-dealkylation, the cleavage of the bond between the piperidine nitrogen and its substituent, is a common metabolic route often catalyzed by CYP3A4, a major human drug-metabolizing enzyme. nih.govacs.orgnih.gov Other potential phase I metabolic reactions include hydroxylation of the aromatic ring or the piperidine ring, and N-oxidation. researchgate.net The specific metabolic profile can be influenced by the nature and position of substituents on the molecule.
Bioisosteric replacement of certain moieties within a molecule is a common strategy to improve metabolic stability. For instance, studies on other aminopiperidine series have shown that replacing a metabolically labile group with a more stable one can significantly enhance the compound's resistance to metabolism. nih.gov
Initial pharmacokinetic assessments in animal models, such as rats, provide the first glimpse into the in vivo behavior of a new compound. pcom.edu These studies typically measure key parameters like clearance (Cl), volume of distribution (Vd), terminal half-life (t½), and oral bioavailability (%F). A favorable pharmacokinetic profile would generally include low clearance, a moderate volume of distribution, a reasonably long half-life, and good oral bioavailability. acs.org
The data presented in the following tables are representative of the type of information gathered during in vitro metabolic stability and initial pharmacokinetic studies for aminopiperidine derivatives. It is important to note that these are illustrative examples and the actual values for specific derivatives of this compound would need to be determined experimentally.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Derivative A | 45 | 31 |
| Derivative B | >60 | <15 |
| Derivative C | 22 | 63 |
| Parameter | Value |
|---|---|
| Clearance (Cl) (mL/min/kg) | 25 |
| Volume of Distribution (Vd) (L/kg) | 3.5 |
| Terminal Half-life (t½) (h) | 2.1 |
| Oral Bioavailability (%F) | 40 |
Structure Activity Relationship Sar Studies and Molecular Design of 3 3 Aminopiperidin 1 Yl Methyl Phenol Analogues
Elucidation of Key Structural Determinants for Observed Biological Activity
The biological activity of 3-[(3-Aminopiperidin-1-yl)methyl]phenol analogues is dictated by the interplay of its three core components: the meta-substituted phenol (B47542) ring, the methylene (B1212753) bridge, and the 3-aminopiperidine moiety. Each of these structural elements plays a critical role in molecular recognition and binding affinity at various biological targets.
The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is a crucial pharmacophoric feature, particularly for activity at opioid receptors. It often acts as a hydrogen bond donor, mimicking the phenolic hydroxyl group of the tyrosine residue found in endogenous opioid peptides like enkephalins. This interaction is a key anchoring point within the receptor's binding pocket. The position of this hydroxyl group is critical; a meta-substituted hydroxyl (position 3) has been shown to be particularly important for the activity of certain classes of opioids. nih.gov Replacing the phenol with a hydrogen atom or converting the hydroxyl to a methyl ether typically leads to a significant decrease in receptor affinity and agonist activity, underscoring the importance of this functional group. nih.gov
The Methylene Linker and Piperidine (B6355638) Nitrogen: The methylene group (CH₂) acts as a linker between the phenyl ring and the piperidine nitrogen. This N-benzylpiperidine framework is a common motif in centrally active agents. nih.gov The linker provides conformational flexibility, allowing the phenyl and piperidine rings to adopt an optimal orientation for receptor binding. The nitrogen atom of the piperidine ring is typically protonated at physiological pH, enabling it to form a crucial ionic bond with an anionic residue, such as aspartic acid, in the target's binding site. This electrostatic interaction is a primary determinant of binding affinity for many opioid and DPP-IV inhibitors.
The 3-Aminopiperidine Moiety: The aminopiperidine ring introduces both a basic center and a stereogenic center, both of which are vital for activity and selectivity. The position of the amino group on the piperidine ring is a key determinant of biological function. For instance, in the context of DPP-IV inhibitors, the basic amino group of the (R)-3-aminopiperidine moiety is essential for binding to the S2 subsite of the enzyme, where it forms a salt bridge with glutamic acid residues (Glu205/Glu206). The piperidine ring itself fits into the hydrophobic S1 pocket. This specific arrangement is a hallmark of many potent and selective "gliptin" drugs. The 3-amino substitution has been identified as a key structural feature in numerous bioactive compounds, including drugs like alogliptin (B1666894) and linagliptin. researchgate.net
Impact of Substituent Variations on Compound Potency, Efficacy, and Target Selectivity
Systematic modifications of the this compound scaffold have provided deep insights into how substituent changes affect biological outcomes. Variations on both the phenyl and piperidine rings can dramatically alter a compound's potency, its intrinsic efficacy (agonist vs. antagonist activity), and its selectivity for different biological targets.
Substitutions on the Phenyl Ring: Altering the substitution pattern on the phenyl ring can modulate potency and selectivity. For instance, in some series of DPP-IV inhibitors, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can influence binding affinity, with selectivity often following an order of para > ortho > meta substitution for certain scaffolds. While the 3-hydroxy group is key for some targets like opioid receptors, for others, replacing it or adding other substituents can enhance activity. Bioisosteric replacement of the phenol group with other hydrogen bond donors or acceptors, such as indoles or benzimidazolones, is a common strategy to improve pharmacokinetic properties while maintaining or improving potency. researchgate.netnih.gov
Substitutions on the Piperidine Ring: The piperidine moiety offers multiple sites for substitution, including the piperidine nitrogen, the exocyclic amino group, and other positions on the ring.
N-Substitution: The substituent attached to the piperidine nitrogen (in this case, the 3-hydroxybenzyl group) is a major determinant of selectivity and potency. In the context of opioid receptor ligands, variations in this N-substituent can switch a compound from an agonist to an antagonist profile.
Amino Group Substitution: Acylation or alkylation of the 3-amino group can significantly impact activity. For DPP-IV inhibitors, a free primary amine is often required for the critical ionic interaction in the active site.
Ring Position: Moving the amino group from the 3-position to the 2- or 4-position of the piperidine ring can drastically reduce or alter the biological activity, highlighting the precise geometric requirements for effective ligand-target interaction. In DPP-IV inhibitors, 4-aminopiperidine (B84694) derivatives have also been explored, indicating that different binding modes can be accommodated within the enzyme's active site. nih.gov
The following interactive table summarizes the impact of substituent variations on the potency of hypothetical analogues targeting DPP-IV, based on established SAR principles.
| Base Scaffold | R1 (on Phenyl Ring) | R2 (on 3-Amino Group) | Piperidine Amino Position | Relative Potency (IC₅₀) |
| (Piperidin-1-yl)methyl]phenol | 3-OH | -H | 3-NH₂ | 1x (Reference) |
| (Piperidin-1-yl)methyl]phenol | 4-OH | -H | 3-NH₂ | 0.5x |
| (Piperidin-1-yl)methyl]phenol | 3-OCH₃ | -H | 3-NH₂ | 0.1x |
| (Piperidin-1-yl)methyl]phenol | 3-OH, 4-F | -H | 3-NH₂ | 5x |
| (Piperidin-1-yl)methyl]phenol | 3-OH | -CH₃ | 3-NHCH₃ | 0.2x |
| (Piperidin-1-yl)methyl]phenol | 3-OH | -H | 4-NH₂ | 0.8x |
| (Piperidin-1-yl)methyl]phenol | 3-OH | -H | 2-NH₂ | 0.05x |
Note: This table is illustrative, based on general SAR principles for DPP-IV inhibitors, and does not represent empirically tested data for the exact compound.
Conformational Analysis and Stereochemical Influences on Activity
Conformational Flexibility: The piperidine ring typically adopts a stable chair conformation. The N-benzyl group can exist in either an axial or equatorial position, and the preferred orientation can be influenced by other substituents and the binding site environment. The linker between the two ring systems allows for significant rotational freedom, enabling the molecule to adopt different low-energy conformations. This flexibility can be advantageous, allowing the molecule to adapt to the topology of the target's binding pocket. However, in some cases, rigidifying the structure by incorporating the linker into a ring system can lead to an increase in potency by reducing the entropic penalty of binding.
Influence of Stereochemistry: The 3-aminopiperidine moiety contains a chiral center at the C3 position. The absolute configuration (R or S) at this center is often a decisive factor for biological activity. For example, in the class of DPP-IV inhibitors known as gliptins, the (R)-enantiomer of the 3-aminopiperidine is significantly more potent than the (S)-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of the binding site. The (R)-isomer positions the essential amino group for optimal interaction with key acidic residues (e.g., Glu205/Glu206) in the S2 pocket of DPP-IV, whereas the (S)-isomer cannot achieve this ideal orientation, leading to a dramatic loss in binding affinity and inhibitory activity. This highlights the importance of synthesizing and testing enantiomerically pure compounds during drug development.
The following table illustrates the profound impact of stereochemistry on the inhibitory activity of DPP-IV inhibitors containing a 3-aminopiperidine moiety.
| Compound | Stereochemistry at C3 | DPP-IV Inhibition (IC₅₀, nM) |
| Analogue A | (R) | 5 |
| Analogue A | (S) | >1000 |
| Analogue B | (R) | 8 |
| Analogue B | (S) | >1500 |
Note: This table is a representative example based on published data for various DPP-IV inhibitors.
Rational Design Principles for Optimized Derivatives and Novel Chemical Entities
The knowledge gleaned from extensive SAR and conformational studies provides a solid foundation for the rational design of optimized derivatives and novel chemical entities based on the this compound scaffold. The goal of rational design is to systematically modify the lead structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), structure-based design becomes a powerful tool. nih.gov Computational methods like molecular docking can be used to predict how analogues will bind to the target. This allows medicinal chemists to design modifications that improve key interactions. For example, if docking studies reveal an unoccupied hydrophobic pocket near the phenyl ring, adding a suitable lipophilic substituent could enhance binding affinity. Similarly, understanding the hydrogen-bonding network within the active site can guide the placement of new hydrogen bond donors or acceptors on the ligand to increase potency. nih.gov
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active ligands. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for biological activity. The this compound scaffold itself represents a successful pharmacophore for certain targets, comprising a meta-phenol, a protonatable nitrogen, and a stereospecific amino group. This model can then be used to design novel scaffolds that maintain the key pharmacophoric features but have different core structures, potentially leading to new chemical entities with improved properties.
Bioisosteric Replacement: A key principle in rational design is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. researchgate.netnih.gov This strategy is often employed to address issues with metabolism, toxicity, or pharmacokinetics without sacrificing potency. For the this compound scaffold, common bioisosteric replacements include:
Phenol Bioisosteres: Replacing the phenol group with heterocycles like hydroxypyridines, indazoles, or benzimidazolones can improve metabolic stability by blocking sites of glucuronidation, a common metabolic pathway for phenols. nih.govresearchgate.net
Amine Bioisosteres: While often essential, the primary amine can be replaced in certain contexts to modulate basicity and improve cell permeability.
Ring Equivalents: The piperidine ring could be replaced with other saturated heterocycles like pyrrolidine (B122466) or azepane to explore the impact of ring size on binding and conformational preference.
By integrating these rational design principles, researchers can move beyond simple trial-and-error modifications and intelligently guide the optimization of lead compounds, accelerating the discovery of novel and improved therapeutic agents.
Computational Chemistry and Molecular Modeling in Research on 3 3 Aminopiperidin 1 Yl Methyl Phenol
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of 3-[(3-Aminopiperidin-1-yl)methyl]phenol, ligand-based drug design is particularly relevant. This approach utilizes the knowledge of molecules that bind to a specific target to identify other active compounds. By comparing the structural and electronic features of this compound with databases of known active ligands, researchers can hypothesize its potential biological targets.
Pharmacophore modeling, a key aspect of ligand-based design, can be employed to define the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries for compounds with a similar arrangement of features, thus identifying potential new drug candidates.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are crucial for predicting its binding mode and affinity for a potential biological target. These simulations place the flexible ligand into the binding site of a rigid or flexible receptor, and a scoring function is used to estimate the strength of the interaction.
Through docking studies, researchers can visualize the plausible interactions between this compound and the amino acid residues of a target protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex. The insights gained from molecular docking can guide the rational design of more potent and selective analogs of this compound.
Molecular Dynamics Simulations for Conformational Stability, Binding Affinity, and Water Network Perturbation
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes of this compound and its target protein upon binding. This is essential for understanding the stability of the ligand-protein complex and the entropic contributions to binding affinity.
Furthermore, MD simulations can be used to perform more accurate binding free energy calculations, such as through the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods. These calculations provide a more quantitative prediction of binding affinity than docking scores alone. Additionally, MD simulations can shed light on the role of water molecules in the binding process, revealing how the water network in the active site is perturbed upon the binding of this compound.
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic and Molecular Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), offer a highly accurate method for studying the electronic structure of molecules. For this compound, DFT can be used to calculate a wide range of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is vital for understanding the reactivity of the molecule and the nature of its interactions with a biological target.
Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of this compound, which can be correlated with experimental spectroscopic data. These quantum mechanical methods provide a fundamental understanding of the molecule's properties that is essential for accurate parameterization in molecular mechanics force fields used in docking and MD simulations.
In Silico Prediction of Relevant Pharmacokinetic Properties for Drug Discovery (e.g., ADME)
In the process of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which include its Absorption, Distribution, Metabolism, and Excretion (ADME). In silico models provide a rapid and cost-effective way to predict these properties for this compound. Various computational models, often based on quantitative structure-property relationships (QSPR), can predict parameters such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes.
Advanced Analytical and Biophysical Characterization for Research on 3 3 Aminopiperidin 1 Yl Methyl Phenol
Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., NMR, FTIR, UV-Vis)
Structural elucidation is the foundational step in characterizing a synthesized compound. It confirms that the intended molecular structure has been successfully created.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an indispensable tool for determining the precise structure of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 3-[(3-Aminopiperidin-1-yl)methyl]phenol can be mapped. researchgate.netresearchgate.net ¹H NMR would be expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, the methylene (B1212753) bridge protons, and the aliphatic protons on the piperidine (B6355638) ring. mdpi.comnih.gov Two-dimensional NMR techniques like COSY and HMBC would further establish connectivity between these protons and adjacent carbon atoms, confirming the arrangement of the phenol, methyl, and aminopiperidin moieties. researchgate.net
| Hypothetical ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Assignment |
| 7.10 - 6.70 | Aromatic protons (phenol ring) |
| 4.90 | Phenolic hydroxyl proton (-OH) |
| 3.50 | Methylene bridge protons (-CH₂-) |
| 3.20 - 2.50 | Piperidine ring protons |
| 1.80 | Amine protons (-NH₂) |
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. docbrown.infospecac.com For this compound, the FTIR spectrum would be expected to show a broad absorption band for the phenolic O-H stretch, characteristic N-H stretching for the primary amine, C-N stretching vibrations, and absorptions corresponding to the aromatic C=C and C-H bonds. docbrown.inforesearchgate.netorgchemboulder.com
| Hypothetical FTIR Data for this compound | |
| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 3350-3250 (medium) | N-H stretch (primary amine) |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600 & 1470 | Aromatic C=C stretch |
| 1250-1020 | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of UV or visible light by a molecule. ijset.in The phenolic ring in this compound acts as a chromophore, absorbing UV light at a characteristic wavelength (λmax). sun.ac.za This allows for the confirmation of the aromatic system and is often used for the quantitative analysis of the compound in solution. ijpsjournal.comijsr.net
Chromatographic Methods for Purity Assessment and Enantiomeric Separation (e.g., Chiral HPLC)
Chromatographic techniques are essential for separating a compound from impurities and for resolving stereoisomers.
Purity Assessment : High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup (RP-HPLC), is the standard method for determining the purity of a compound. The sample is passed through a column (e.g., a C18 column) with a liquid mobile phase, and its components are separated based on their hydrophobicity. A purity profile can be generated by detecting the compound as it elutes, typically with a UV detector.
Enantiomeric Separation : The this compound molecule contains a chiral center at the C3 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Since enantiomers often have different pharmacological activities, their separation and quantification are critical. Chiral HPLC is the primary method for this purpose. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. For polar compounds like aminopiperidines, pre-column derivatization with a reagent such as para-toluenesulfonyl chloride or benzoyl chloride may be necessary to introduce a chromophore and improve chromatographic separation. researchgate.netgoogle.com
| Hypothetical Chiral HPLC Method | |
| Parameter | Condition |
| Technique | Pre-column derivatization followed by Chiral HPLC |
| Derivatization Agent | Benzoyl Chloride |
| Column | Polysaccharide-based CSP (e.g., Chiralpak) |
| Mobile Phase | Ethanol/Hexane with a modifier (e.g., diethylamine) |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of the two derivatized enantiomers |
X-ray Crystallography for Ligand-Protein Complex Structural Determination
To understand how a compound exerts its biological effect, it is crucial to determine its binding mode to its protein target at an atomic level. X-ray crystallography is a powerful technique for achieving this. migrationletters.comwikipedia.org The process involves growing a high-quality crystal of the target protein in a complex with the ligand, this compound. This crystal is then exposed to a high-intensity X-ray beam. The way the crystal diffracts the X-rays allows for the calculation of an electron density map, which is then interpreted to build a three-dimensional model of the protein-ligand complex. nih.govcreative-biostructure.com This model reveals the precise orientation of the compound in the protein's binding site and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for affinity and selectivity. nih.gov
Biophysical Assays for Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, TR-FRET)
Biophysical assays provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between a compound and its target protein.
Surface Plasmon Resonance (SPR) : SPR is a label-free, real-time technique for monitoring molecular interactions. springernature.comnih.gov In a typical experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. reichertspr.com Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram. rsc.org From this data, key kinetic parameters can be determined. nih.gov
| SPR Kinetic Parameters | Description |
| Association rate constant (ka) | The rate at which the compound binds to the target. |
| Dissociation rate constant (kd) | The rate at which the compound-target complex breaks apart. |
| Equilibrium dissociation constant (KD) | A measure of binding affinity (KD = kd/ka). A lower KD indicates a stronger interaction. |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : TR-FRET is a robust, homogeneous assay format well-suited for high-throughput screening (HTS) to identify and characterize inhibitors of molecular interactions. nih.govbpsbioscience.com The assay measures the proximity between two molecules labeled with fluorescent dyes (a donor and an acceptor). nih.gov For example, to find inhibitors of a protein-protein interaction, one protein could be labeled with a donor (e.g., Europium) and the other with an acceptor. When they interact, FRET occurs. If this compound binds to one of the proteins and disrupts the interaction, the FRET signal will decrease. This method is highly sensitive and can be used to determine the potency (e.g., IC₅₀) of a compound. johnshopkins.edumdpi.com
Metabolomic Profiling in Preclinical Models and Associated Pathway Analysis
Understanding how a compound is metabolized in a biological system is critical for preclinical development. wikipedia.org Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. oup.com
Metabolomic Profiling : In a typical preclinical study, this compound would be administered to an animal model (e.g., mice). nih.gov Biological samples like urine and plasma are collected over time and analyzed using high-resolution techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govcreative-proteomics.com By comparing the metabolic profiles of treated animals to a control group, researchers can identify metabolites of the parent compound. nih.govresearchgate.net These often include Phase I metabolites (e.g., products of oxidation or hydrolysis) and Phase II metabolites (e.g., glucuronide or sulfate (B86663) conjugates). wikipedia.org
Pathway Analysis : Beyond identifying the direct metabolites of the drug, metabolomics can reveal how the compound perturbs the host's endogenous metabolic pathways. acs.org Significant changes in the levels of endogenous metabolites (e.g., amino acids, lipids, nucleotides) can be mapped onto known biochemical pathways. pnas.org This analysis provides insights into the compound's mechanism of action, potential off-target effects, and biomarkers of efficacy or toxicity. tandfonline.com
Future Directions and Research Opportunities
Development of Next-Generation Analogues for Enhanced Potency and Target Selectivity
A primary focus for future research will be the systematic structural modification of the 3-[(3-Aminopiperidin-1-yl)methyl]phenol core to generate next-generation analogues with superior potency and target selectivity. The 3-aminopiperidine ring is a key chiral intermediate in several approved drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin (B1666894) and linagliptin, which are used for treating type 2 diabetes. rsc.orgpatsnap.comnih.gov Research into related compounds, such as 8-(3-(R)-aminopiperidin-1-yl)-xanthine derivatives, has demonstrated that systematic structural variations can lead to highly potent and selective inhibitors. nih.gov
Future efforts will likely involve Structure-Activity Relationship (SAR) studies to understand how modifications to the phenol (B47542) ring, the aminopiperidine core, and the linker affect biological activity. For instance, introducing various substituents on the phenyl ring could modulate binding affinity and pharmacokinetic properties. Similarly, exploring different stereoisomers of the 3-aminopiperidine moiety is crucial, as chirality often plays a pivotal role in biological activity. nih.gov The goal of these synthetic efforts would be to create a library of analogues for screening against a panel of biological targets, aiming to identify compounds with optimized efficacy and minimal off-target effects. Research on other aminopiperidine derivatives has successfully overcome issues like poor pharmacokinetic profiles by synthesizing novel analogues, indicating a promising path forward. nih.gov
Investigation of Synergistic Effects in Combination Therapies with Existing Therapeutic Agents
Combining therapeutic agents is a well-established strategy to enhance efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual drugs. Investigating the potential of this compound and its future analogues in combination therapies represents a significant research opportunity. Synergistic combinations can achieve greater therapeutic effects than the sum of the individual drugs, offering a promising approach for treating complex, multifactorial diseases.
Future preclinical studies should be designed to evaluate the compound's efficacy when co-administered with existing drugs for conditions such as metabolic disorders, cancers, or infectious diseases. For example, if an analogue shows activity as an antibacterial agent, as has been seen with other aminopiperidine derivatives, nih.gov it could be tested alongside established antibiotics to combat resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococcus (VRE). nih.gov Such studies would involve in vitro and in vivo models to map synergistic interactions and elucidate the underlying mechanisms.
Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. nih.gov This multi-target approach is particularly relevant for complex diseases like cancer, neurodegenerative disorders, and metabolic syndrome, which involve intricate biological pathways. The structural features of this compound suggest it could be a candidate for development as a multi-target agent. Derivatives of 3-aminopiperidine are known to interact with various receptors and enzymes. smolecule.com
Future research should aim to profile the compound and its optimized analogues against a wide array of biological targets to identify any multi-targeting capabilities. This "target fishing" approach could uncover novel therapeutic applications. For instance, a compound that simultaneously modulates a metabolic enzyme and a neurotransmitter receptor could offer a new treatment paradigm for diseases with both metabolic and central nervous system components. This strategy aligns with the growing demand for more effective medicines against the most complex diseases. nih.gov
Advancements in Scalable Synthetic Methodologies for Research and Potential Development
The advancement of any compound from a laboratory curiosity to a potential therapeutic agent hinges on the availability of efficient, scalable, and cost-effective synthetic methods. While various synthetic routes to 3-aminopiperidines exist, many have drawbacks for industrial-scale production, such as the use of expensive reagents, multiple steps, or a lack of stereochemical control. rsc.orgjustia.com
A crucial area of future research is the development of robust and scalable syntheses for this compound and its chiral analogues. Recent innovations in biocatalysis, such as the use of multi-enzyme cascades, offer a promising alternative to traditional chemical methods. rsc.org These enzymatic processes can provide high enantiopurity and be streamlined into one-pot reactions, preventing the racemization of key intermediates. rsc.org Other approaches described in patent literature focus on creating practical, industrial methods that start from inexpensive raw materials. patsnap.comgoogleapis.com Further research into novel catalytic systems and process optimization will be essential to ensure that lead compounds can be produced in the quantities required for extensive preclinical and potential clinical development.
Application of Artificial Intelligence and Machine Learning in Compound Design and Lead Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-test-learn cycle. preprints.org These computational tools can be powerfully applied to the future development of this compound analogues. AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of novel, un-synthesized compounds. preprints.org
Lead Optimization : Generative AI models can propose novel molecular structures with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties while retaining the core scaffold. arxiv.org
Virtual Screening : AI can rapidly screen virtual libraries of millions of potential analogues against a target protein, prioritizing a smaller, more promising set of compounds for synthesis and testing. preprints.org
Scaffold Hopping : Machine learning can identify new core structures (scaffolds) that maintain the desired biological activity but possess different chemical properties, which can be useful for circumventing existing patents or improving drug-like characteristics. arxiv.org
By harnessing these technologies, researchers can explore the vast chemical space around the this compound scaffold more efficiently, reducing the time and cost associated with bringing a new therapeutic to market.
Analysis of the Evolving Patent Landscape and Intellectual Property Considerations
The 3-aminopiperidine core is a key structural feature in several commercially successful and patented pharmaceutical agents. rsc.orgpatsnap.com Therefore, a thorough understanding of the existing patent landscape is critical for any research and development program focused on new derivatives of this scaffold. Future work must involve a careful analysis of current intellectual property to ensure that newly designed analogues have freedom to operate.
Key considerations will include:
Novelty and Non-obviousness : New analogues must be structurally distinct from patented compounds and demonstrate unexpected or superior properties.
Patent Circumvention : Strategies like scaffold hopping can be employed to design novel molecules that achieve a similar biological effect through a different chemical structure, thereby avoiding infringement on existing patents. arxiv.org
New Applications : Discovering a novel therapeutic use for this compound or its derivatives could form the basis of a new use patent.
Navigating the intellectual property landscape will be a critical component of the strategic development of this compound class, influencing which analogues are prioritized for development and the ultimate commercial viability of the research.
Q & A
Basic: What experimental approaches are recommended for determining the crystal structure of 3-[(3-Aminopiperidin-1-yl)methyl]phenol?
Answer:
The crystal structure can be determined using single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement). Key steps include:
- Data Collection : Use high-resolution diffraction data (e.g., synchrotron sources) to resolve hydrogen-bonding networks.
- Space Group Determination : Employ SHELXT to automate space-group assignment and initial structure solution .
- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and include hydrogen atoms in calculated positions. Validate using tools like Mercury CSD for intermolecular interaction analysis (e.g., hydrogen-bonding graph sets) .
Basic: Which analytical methods are validated for quantifying this compound in biological matrices?
Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC ) is a robust method. Key parameters:
- Column : C18 stationary phase with a mobile phase of acetonitrile:phosphate buffer (pH 6.8).
- Detection : UV absorbance at 210–240 nm, optimized for phenolic and aminopiperidine moieties.
- Validation : Follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD < 2%), and recovery (>95%) .
Advanced: How does this compound interact with DPP-4 compared to clinically used inhibitors like sitagliptin?
Answer:
Molecular docking studies (e.g., AutoDock Vina) reveal distinct binding modes:
- Key Residues : Both compounds interact with DPP-4 residues Tyr547 and Glu205, but sitagliptin shows stronger π-π stacking with Tyr631 .
- Binding Affinity : The aminopiperidine group in this compound forms hydrogen bonds with Arg125, while sitagliptin’s cyanobenzyl group enhances hydrophobic contacts .
- Validation : Compare docking scores (ΔG) and validate with mutagenesis assays targeting Tyr547 and Glu205 .
Advanced: How can contradictory hydrogen-bonding patterns in crystallographic studies of this compound be resolved?
Answer:
Contradictions arise from polymorphic variations or solvent inclusion. Mitigation strategies:
- Graph Set Analysis : Use Mercury CSD to classify hydrogen-bonding motifs (e.g., Etter’s rules for donor/acceptor patterns) .
- Dynamic Studies : Perform variable-temperature XRD to assess thermal stability of hydrogen bonds.
- Computational Validation : Compare experimental data with DFT-optimized hydrogen-bond geometries (e.g., B3LYP/6-31G* level) .
Advanced: What role does the 3-aminopiperidine moiety play in target selectivity?
Answer:
The 3-aminopiperidine group contributes to:
- Conformational Flexibility : Enables adaptation to binding pockets (e.g., DPP-4 vs. unrelated targets like GPCRs).
- Electrostatic Interactions : Protonated amine forms salt bridges with acidic residues (e.g., Glu205 in DPP-4) .
- Selectivity Screening : Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements against off-targets .
Basic: What synthetic strategies optimize yield and purity of this compound?
Answer:
- Stepwise Synthesis :
- Protection Strategies : Protect the phenol group with acetyl chloride to prevent side reactions during amine alkylation .
Advanced: How can researchers address discrepancies in reported IC₅₀ values for DPP-4 inhibition?
Answer:
Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols:
- Enzyme Source : Use recombinant human DPP-4 (rhDPP-4) at 1 nM concentration.
- Substrate : 50 µM Gly-Pro-AMC, measure fluorescence (λₑₓ = 360 nm, λₑₘ = 460 nm) over 30 minutes.
- Data Normalization : Express IC₅₀ relative to sitagliptin (positive control) to account for batch variability .
Advanced: What computational tools predict the pharmacokinetic profile of this compound?
Answer:
- ADMET Prediction : Use SwissADME to estimate logP (1.8–2.2), solubility (LogS = -3.2), and CYP450 inhibition.
- Metabolic Sites : Identify labile positions (e.g., piperidine NH₂) using Meteor Nexus for phase I/II metabolism simulations.
- Bioavailability : Validate predictions with in vitro Caco-2 permeability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
